4-Bromo-3,5-dimethoxypyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3,5-dimethoxypyridine hydrochloride is a chemical compound with the molecular formula C7H8BrNO2·HCl. It is a derivative of pyridine, characterized by the presence of bromine and methoxy groups at the 4th and 3rd, 5th positions, respectively. This compound is often used in various chemical reactions and has applications in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,5-dimethoxypyridine hydrochloride typically involves the bromination of 3,5-dimethoxypyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the 4th position. The process may involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, in the presence of a suitable solvent like acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3,5-dimethoxypyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) or sodium borohydride (for reduction) can be used.
Major Products Formed
Substitution Reactions: The major products are derivatives of 3,5-dimethoxypyridine with various substituents replacing the bromine atom.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3,5-dimethoxypyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 4-Bromo-3,5-dimethoxypyridine hydrochloride depends on its specific application. In biochemical assays, it may act as a ligand, binding to specific enzymes or receptors. The molecular targets and pathways involved vary based on the context of its use. Detailed studies are required to elucidate the exact mechanisms in each case .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethoxypyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Chloro-3,5-dimethoxypyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
4-Bromo-2,6-dimethoxypyridine: Bromine and methoxy groups are positioned differently, affecting its chemical behavior
Uniqueness
4-Bromo-3,5-dimethoxypyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it valuable in various synthetic and research applications .
Eigenschaften
Molekularformel |
C7H9BrClNO2 |
---|---|
Molekulargewicht |
254.51 g/mol |
IUPAC-Name |
4-bromo-3,5-dimethoxypyridine;hydrochloride |
InChI |
InChI=1S/C7H8BrNO2.ClH/c1-10-5-3-9-4-6(11-2)7(5)8;/h3-4H,1-2H3;1H |
InChI-Schlüssel |
WYTQATQRFMIAAE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=CC(=C1Br)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.